Dabigatran Etexilate-d11
Description
Properties
Molecular Formula |
C₃₄H₃₀D₁₁N₇O₅ |
|---|---|
Molecular Weight |
638.8 |
Synonyms |
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester-d11; BIBR 1048-d11; Prazaxa-d11 |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation of Dabigatran Etexilate D11
Retrosynthetic Analysis and Key Intermediates
A retrosynthetic analysis of Dabigatran (B194492) Etexilate reveals several key fragments that can be assembled to form the final molecule. The core structure consists of a central benzimidazole (B57391) ring linked to an N-substituted β-alanine ethyl ester and a phenylamidine group, which is further derivatized with an n-hexyloxycarbonyl group.
For the synthesis of deuterated analogues, the strategy involves the use of isotopically labeled precursors that are incorporated into these key fragments. For example, the synthesis of different versions of deuterium-labeled Dabigatran Etexilate has been achieved using starting materials like [2H5] bromobenzene or deuterium (B1214612) methylamine (B109427) hydrochloride. researchgate.netresearchgate.net
The synthetic pathway involves several critical reactions and intermediates:
Formation of the Benzamidine Moiety: This often starts from a labeled phenyl precursor, such as [2H5] bromobenzene, which undergoes a sequence of reactions including nitration and cyanation. researchgate.net
The Pinner Reaction: This classical reaction is a key step used to convert the nitrile intermediate into an amidine, a crucial functional group in the molecule. researchgate.netacs.org The reaction first produces an imino ester, which then reacts to form the amidine. acs.org
Assembly of the Benzimidazole Core: A key intermediate is formed by the cyclization of substituted ortho-diaminobenzene precursors. researchgate.net
Final Assembly: The deuterated benzimidazole core is coupled with the side chains to yield the final deuterated Dabigatran Etexilate molecule. researchgate.net
Deuteration Strategies for Specific Molecular Sites
The primary strategy for introducing deuterium into the Dabigatran Etexilate molecule is the use of pre-labeled starting materials or reagents. This "building block" approach allows for precise control over the location and number of deuterium atoms in the final structure.
Specific deuterated versions of Dabigatran Etexilate are synthesized by incorporating deuterium at different sites. For instance:
[2H4] Dabigatran Etexilate: This isotopologue is prepared starting from [2H5] bromobenzene. The synthesis involves a sequence of nitration, cyanation, the Pinner reaction, esterification, reduction, and alkylation steps to form the deuterated phenylamidine portion of the molecule. researchgate.net
[2H3] Dabigatran Etexilate: This version is synthesized using a deuterium reagent like deuterium methylamine hydrochloride. researchgate.net The synthetic route includes steps such as acylchlorination, acylamidation, alkylation to introduce the deuterated methyl group, reduction, and cyclization to form the benzimidazole ring. researchgate.net
[2H7] Dabigatran Etexilate: Higher levels of deuteration are achieved by combining deuterated intermediates. A [2H7] version can be produced by condensing a [2H4] O-n-hexylcarbamate derivative with a [2H3] benzimidazole intermediate. researchgate.net
These established methods illustrate how a molecule like Dabigatran Etexilate-d11 can be synthesized by employing a combination of appropriately deuterated precursors to achieve the desired level of isotopic labeling.
The synthetic routes employed for preparing deuterated Dabigatran Etexilate are designed to be highly efficient and specific. Research indicates that these methods can produce deuterated versions with excellent deuterium enrichment. researchgate.net The specificity of the labeling is predetermined by the selection of the deuterated starting material. For example, using [2H5] bromobenzene ensures that the deuterium atoms are located on the phenyl ring of the benzamidine group, while using a deuterated methylamine source specifically labels the methyl group on the benzimidazole core. researchgate.netresearchgate.net
Characterization of Synthesized this compound
Spectroscopic methods are essential to confirm the successful incorporation of deuterium atoms and to verify the structure of the synthesized molecule.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming deuteration by detecting the increase in molecular weight. The molecular weight of non-labeled Dabigatran Etexilate is approximately 627.75 g/mol actascientific.com. The addition of eleven deuterium atoms (each contributing ~1.006 Da more than a proton) results in a significant mass shift. High-resolution mass spectrometry (HR-MS) can precisely determine this mass difference, confirming the isotopic enrichment. In tandem mass spectrometry (LC-MS/MS), a specific mass transition for the deuterated standard is monitored, which differs from the non-labeled analyte, allowing for precise quantification without cross-interference nih.gov.
| Compound | Molecular Formula | Approximate Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Dabigatran Etexilate | C₃₄H₄₁N₇O₅ | 627.32 | 628.3 |
| This compound | C₃₄H₃₀D₁₁N₇O₅ | 638.40 | 639.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is used to confirm the location of deuteration by observing the disappearance of signals corresponding to the protons that have been replaced by deuterium. Since deuterium is not observed in ¹H NMR, the sites of isotopic incorporation appear as absent peaks in the spectrum compared to the spectrum of the unlabeled standard. For this compound, the signals corresponding to the protons on the ethyl and hexyl chains would be expected to be absent or significantly reduced in intensity.
| Proton Group (Non-labeled) | Typical Chemical Shift (ppm) | Expected Observation in ¹H NMR of this compound |
| Ethyl (-OCH₂CH₃) | ~1.2 (t), ~4.1 (q) | Signal absent/reduced |
| Ethyl (-CH₂CH₂-) | ~2.7 (t), ~4.4 (t) | Signal may be present or absent depending on labeling pattern |
| Hexyl (-O(CH₂)₅CH₃) | ~0.9 (t), ~1.3-1.7 (m), ~4.2 (t) | Signal absent/reduced |
| Benzimidazole Methyl (-NCH₃) | ~3.8 (s) | Signal may be present or absent depending on labeling pattern |
| Aromatic/Amide Protons | ~6.8-8.5 (m) | Signal present |
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and isomeric purity of this compound. As an internal standard, its purity is critical for accurate analytical results. The method typically employs reverse-phase chromatography with UV detection.
The analysis is designed to separate the main compound from any potential synthetic impurities, starting materials, or degradation products scirp.org. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A high purity, often exceeding 98%, is required for its use as a quantitative standard.
| Parameter | Typical Conditions |
| Column | Reverse-phase C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) scilit.com |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265), pH 5.0) scilit.com |
| Mobile Phase B | Acetonitrile (B52724) scilit.com |
| Elution Mode | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min scirp.orgresearchgate.net |
| Detection | UV at 225 nm or 220 nm actascientific.comscirp.org |
| Column Temperature | Ambient or controlled (e.g., 35°C) scirp.org |
| Retention Time | Dependent on specific gradient conditions, but typically >10 minutes |
Advanced Analytical Methodologies for Dabigatran Etexilate D11
Role of Dabigatran (B194492) Etexilate-d11 as an Internal Standard in Quantitative Analysis
Dabigatran Etexilate-d11 serves as an ideal internal standard for the quantification of Dabigatran Etexilate and its metabolites in biological samples. Its utility is primarily realized through the application of Stable Isotope Dilution Mass Spectrometry (SID-MS), a powerful technique that ensures high accuracy and precision in bioanalysis.
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry is a quantitative analysis technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, in this case, this compound, serves as an internal standard. The fundamental principle of SID-MS is that the stable isotope-labeled internal standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.
Because the internal standard and the analyte behave virtually identically, any sample loss or variation during the analytical process will affect both compounds equally. The mass spectrometer, however, can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. By measuring the ratio of the mass spectrometric response of the analyte to that of the known quantity of the internal standard, an accurate and precise determination of the analyte's concentration can be achieved, effectively compensating for potential errors.
Advantages of Deuterated Internal Standards in Bioanalytical Methods
The use of deuterated internal standards like this compound offers several distinct advantages in bioanalytical methods:
Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable means of correction, thereby improving the accuracy of the measurement.
Compensation for Variability in Sample Preparation: During extraction, evaporation, and reconstitution steps, there can be variability in the recovery of the analyte. A deuterated internal standard, added at the beginning of the process, experiences the same procedural losses, allowing for accurate quantification regardless of recovery variations.
Improved Precision and Accuracy: By accounting for variations in injection volume, ionization efficiency, and sample handling, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more rugged and less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible results over time and across different laboratories.
Development and Validation of LC-MS/MS Methods for Dabigatran Etexilate and its Metabolites (Dabigatran and its Glucuronides) using this compound
Chromatographic Parameters (e.g., stationary phases, mobile phases, gradient elution)
The chromatographic separation of Dabigatran Etexilate and its metabolites is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The goal is to achieve good resolution between the analytes and endogenous matrix components, ensuring that the analyte and its deuterated internal standard co-elute.
Interactive Data Table: Typical Chromatographic Parameters
| Parameter | Description |
| Stationary Phase | C18 (octadecylsilyl) columns are commonly used due to their hydrophobicity, which provides good retention for the analytes. Particle sizes are often in the range of 1.7 to 5 µm to ensure high efficiency. |
| Mobile Phase A | An aqueous solution, often containing a buffer such as ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape. |
| Mobile Phase B | An organic solvent, typically acetonitrile (B52724) or methanol (B129727), which elutes the analytes from the column. |
| Elution Mode | Gradient elution is frequently employed, where the proportion of the organic mobile phase is increased over time. This allows for the efficient elution of all analytes of interest with good peak shapes within a reasonable run time. |
| Flow Rate | Typically in the range of 0.3 to 1.0 mL/min, depending on the column dimensions. |
| Column Temperature | Maintained at a constant temperature, often around 40°C, to ensure reproducible retention times. |
Mass Spectrometric Detection (e.g., ESI, MRM transitions)
Tandem mass spectrometry is used for the detection of the analytes due to its high selectivity and sensitivity. Electrospray ionization (ESI) in the positive ion mode is generally the preferred ionization technique for Dabigatran Etexilate and its metabolites. The detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Interactive Data Table: Illustrative Mass Spectrometric Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Dabigatran Etexilate | 628.4 | 324.2 | ESI+ |
| Dabigatran | 472.2 | 289.2 | ESI+ |
| Dabigatran Acyl-β-D-glucuronide | 648.3 | 472.2 | ESI+ |
| This compound (Hypothetical) | 639.4 | 335.2 | ESI+ |
Note: The MRM transition for this compound is hypothetical and would need to be empirically determined during method development.
Method Validation Parameters (e.g., linearity, accuracy, precision, limit of detection, limit of quantification, robustness, selectivity)
A comprehensive validation of the bioanalytical method is required to ensure its reliability for the intended application. This validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Interactive Data Table: Key Method Validation Parameters
| Parameter | Description and Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and a correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Accuracy | The closeness of the measured concentration to the true concentration. It is expressed as a percentage of the nominal concentration, and the mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. |
Other Analytical Techniques for Characterization
Beyond chromatographic methods, a suite of spectroscopic techniques is essential for the comprehensive characterization of this compound, confirming its structure and identifying any related substances.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including isotopically labeled compounds like this compound. While specific NMR spectral data for the d11 variant is not widely published, the expected ¹H NMR spectrum can be precisely predicted based on the well-documented spectrum of Dabigatran Etexilate.
The primary role of ¹H NMR in this context is to confirm the successful incorporation of deuterium atoms at the intended positions. The spectrum of this compound would be expected to show all the characteristic proton signals of the core molecule but would be conspicuously missing the signals corresponding to the hexyloxy group. The absence of the triplet signal for the terminal methyl group and the multiplets for the five methylene (B1212753) groups of the hexyl chain provides definitive proof of deuteration at that site.
| Assignment | Expected Chemical Shift (δ, ppm) for Dabigatran Etexilate | Expected Observation for this compound |
|---|---|---|
| Aromatic Protons | 6.60 - 8.40 | Present |
| -NH- Proton | ~5.0 - 6.0 | Present |
| -CH₂- (linker) | ~4.70 | Present |
| -NCH₃ (benzimidazole) | ~3.80 | Present |
| -OCH₂CH₃ (ethyl ester) | ~4.20 (quartet) | Present |
| -OCH₂CH₃ (ethyl ester) | ~1.20 (triplet) | Present |
| -OCH₂(CH₂)₄CH₃ (hexyl ester) | ~4.10 (triplet) | Absent |
| -OCH₂(CH₂)₄CH₃ (hexyl ester) | ~1.30 - 1.70 (multiplets) | Absent |
| -OCH₂(CH₂)₄CH₃ (hexyl ester) | ~0.90 (triplet) | Absent |
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart, as the fundamental molecular structure and functional groups are the same.
Key characteristic absorption bands would include those for N-H stretching, C=O stretching (from the ester and amide groups), C=N stretching (from the benzimidazole (B57391) and amidine groups), and C-O stretching. A subtle but key difference would be the presence of C-D (carbon-deuterium) stretching vibrations. These bands appear at a lower frequency (typically around 2100-2200 cm⁻¹) compared to the corresponding C-H stretching bands (2850-3000 cm⁻¹) due to the heavier mass of the deuterium atom. The detection of these C-D stretching bands would serve as complementary evidence for successful isotopic labeling.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3425, ~3305 |
| Aromatic C-H | Stretching | ~3076 |
| Aliphatic C-H | Stretching | ~2957 |
| C-D | Stretching | ~2100 - 2200 |
| C=O (Ester, Amide, Carbamate) | Stretching | ~1740, ~1650, ~1720 |
| C=N / C=C | Stretching | ~1610, ~1540 |
| C-O | Stretching | ~1270, ~1160 |
High-Resolution Mass Spectrometry (HR-MS/MS) is a powerful tool for identifying impurities and characterizing degradation pathways. Forced degradation studies on Dabigatran Etexilate have identified several key degradation products resulting from hydrolysis, oxidation, and photolysis. rsc.orgrjptonline.org The primary degradation pathways involve the hydrolysis of the ethyl ester and the hexyloxycarbonyl carbamate (B1207046) functionalities. rsc.org
When analyzing this compound, HR-MS provides a precise mass measurement, confirming its elemental composition (C₃₄H₃₀D₁₁N₇O₅). The mass difference of +11 Da compared to the unlabeled compound is a direct confirmation of the isotopic labeling. In degradation studies, this mass difference is critical for tracking the fate of the hexyloxycarbonyl portion of the molecule. Degradation products that retain the deuterated hexyl group will exhibit this same +11 Da mass shift relative to their non-labeled analogs, whereas products formed from the cleavage of this group will not. This allows for a clear elucidation of the degradation mechanism.
For instance, under hydrolytic stress, one major degradation product is formed by the cleavage of the ethyl ester, leading to a carboxylic acid. For this compound, this product would retain the d11-hexyl group. Conversely, hydrolysis of the carbamate would result in a product where the d11-hexyloxy group is lost.
| Degradation Product Name/Description | Molecular Formula (Unlabeled) | [M+H]⁺ (Unlabeled) | Expected [M+H]⁺ (d11 Analog) | Notes |
|---|---|---|---|---|
| Dabigatran Etexilate | C₃₄H₄₁N₇O₅ | 628.32 | 639.39 | Parent compound |
| Ethyl Ester Hydrolysis Product | C₃₂H₃₇N₇O₅ | 600.29 | 611.36 | Retains the d11-hexyl group. |
| Carbamate Hydrolysis Product (DP-01) scielo.br | C₂₇H₂₉N₇O₃ | 500.24 | 500.24 | Loss of the d11-hexyloxycarbonyl group. |
| N-dealkylation Product rsc.org | C₂₈H₃₃N₇O₃ | 516.27 | 527.34 | Retains the d11-hexyl group. |
Chemical Stability and Degradation Pathways of Dabigatran Etexilate and Implications for D11
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is conducted to identify the likely degradation products of a drug substance, which can aid in the development of stability-indicating analytical methods and provide insights into the drug's intrinsic stability. researchgate.net Dabigatran (B194492) etexilate has been shown to be susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. rjptonline.orgrsc.org
Dabigatran etexilate is highly susceptible to hydrolytic degradation, with the rate of degradation being significantly influenced by pH. europa.eu The molecule contains multiple ester and amide linkages that are prone to hydrolysis.
Under acidic conditions (e.g., 0.1 N HCl), significant degradation of dabigatran etexilate is observed. rjptonline.org One study reported a 19% loss of the parent drug after 12 hours in 0.1 N HCl. rjptonline.org The primary degradation pathway involves the hydrolysis of the ethyl ester and the hexyl carbamate (B1207046) groups. researchgate.net This leads to the formation of several degradation products. rjptonline.orgresearchgate.net
Basic conditions (e.g., 0.1 N NaOH) lead to even more extensive and rapid degradation of dabigatran etexilate. rjptonline.org A study showed a staggering 96% degradation after just 2 hours in 0.1 N NaOH, highlighting the compound's instability in alkaline environments. rjptonline.org The degradation pathways are similar to those under acidic conditions, primarily involving the cleavage of ester and carbamate functionalities. researchgate.net
The implications for Dabigatran Etexilate-d11 under hydrolytic stress are that it would be expected to undergo the same degradation pathways. The deuterium (B1214612) atoms are located on the ethyl group of the pro-drug, which is a site of hydrolytic cleavage. Therefore, one of the resulting degradation products would retain the deuterium label, leading to a corresponding mass shift in mass spectrometric analysis.
Table 1: Summary of Hydrolytic Degradation Studies of Dabigatran Etexilate
| Stress Condition | Time | Assay of Dabigatran Etexilate (% w/w) | Total Degradants (% w/w) | Key Degradation Products Observed |
|---|---|---|---|---|
| Acid hydrolysis (0.1 N HCl) | 12 hours | 80.62 | 19.05 | DP2, DP3, DP6, DP7, DP9, DP11 |
| Base hydrolysis (0.1 N NaOH) | 2 hours | 3.21 | 96.24 | DP1, DP2, DP3, DP5, DP6, DP9, DP10 |
Dabigatran etexilate also undergoes degradation in the presence of oxidizing agents. rjptonline.orgrsc.org When subjected to oxidative stress, such as exposure to hydrogen peroxide (e.g., 3% H₂O₂), a notable loss of the parent compound is observed. rjptonline.org One study documented a 19% decrease in dabigatran etexilate concentration after 72 hours of exposure to 3% hydrogen peroxide. rjptonline.org While less susceptible to oxidation compared to hydrolysis, the formation of specific degradation products indicates that oxidative pathways contribute to its instability. rsc.orgresearchgate.net N-dealkylation has been highlighted as a potential oxidative degradation pathway. researchgate.net
For this compound, the deuterium labels are not on atoms typically involved in initial oxidative attacks. Therefore, it is anticipated that the oxidative degradation pathways would be identical to the non-deuterated form, with the deuterium atoms being retained on the resulting degradation products.
Table 2: Summary of Oxidative Degradation of Dabigatran Etexilate
| Stress Condition | Time | Assay of Dabigatran Etexilate (% w/w) | Total Degradants (% w/w) | Key Degradation Products Observed |
|---|---|---|---|---|
| Oxidation (3% H₂O₂) | 72 hours | 79.89 | 19.08 | DP2, DP6, DP11 |
Exposure to light can also induce the degradation of dabigatran etexilate. rjptonline.orgrsc.org Studies have shown that when exposed to UV light, the compound degrades, although it is generally less susceptible to photolysis compared to hydrolysis. rjptonline.orgrsc.orgresearchgate.net A reported 15% degradation occurred after 48 hours of exposure to UV light. rjptonline.org The formation of at least one specific degradation product (DP6) has been noted under photolytic stress. rjptonline.org However, other research suggests that dabigatran etexilate mesilate is not sensitive to light irradiation in the solid state. europa.eu The presence of an acidic core in the formulation can accelerate the degradation process in the presence of moisture, which might be a confounding factor in some photostability studies. nih.gov
The photolytic degradation of this compound is expected to follow the same pathways as the parent compound. The energy from UV radiation is unlikely to be selectively absorbed by the C-D bonds over the C-H bonds to a degree that would alter the primary degradation pathways.
Table 3: Summary of Photolytic Degradation of Dabigatran Etexilate
| Stress Condition | Time | Assay of Dabigatran Etexilate (% w/w) | Total Degradants (% w/w) | Key Degradation Products Observed |
|---|---|---|---|---|
| Photolysis (UV light) | 48 hours | 85.23 | 14.55 | DP6 |
Thermal stress is another factor that can lead to the degradation of dabigatran etexilate. rjptonline.orgrsc.orgscielo.br When subjected to elevated temperatures (e.g., 105°C for 7 days), a loss of the parent drug is observed, although it is generally more stable under thermal stress compared to hydrolytic conditions. rjptonline.org One study reported a 3% degradation after 7 days at 105°C. rjptonline.org Another study at a lower temperature of 60°C for 4 hours resulted in approximately a 75% reduction in concentration, indicating that both temperature and duration are critical factors. scielo.br Thermal degradation leads to the formation of specific degradation products. rjptonline.orgscielo.br
The thermal stability of this compound is not expected to differ significantly from the non-deuterated form. The C-D bond is slightly stronger than the C-H bond, which could theoretically impart a minor increase in stability, but this is unlikely to alter the primary degradation pathways under typical thermal stress conditions.
Table 4: Summary of Thermal Degradation of Dabigatran Etexilate
| Stress Condition | Time | Assay of Dabigatran Etexilate (% w/w) | Total Degradants (% w/w) | Key Degradation Products Observed |
|---|---|---|---|---|
| Thermal (105°C) | 7 days | 95.87 | 3.41 | DP4, DP6, DP8 |
| Thermal (60°C) | 4 hours | ~25 | ~75 | DP-01, DP-02 |
Identification and Structural Elucidation of Degradation Products
The identification and characterization of degradation products are essential for understanding the degradation pathways and for the development of stability-indicating methods. scielo.br Various analytical techniques, particularly mass spectrometry, have been employed for this purpose. rjptonline.orgrsc.orgscielo.br
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and identification of degradation products. rjptonline.orgrsc.orgscielo.br High-resolution mass spectrometry (HR-MS) and multi-stage mass spectrometry (MSn) have been particularly valuable in elucidating the structures of these products by providing accurate mass measurements and fragmentation patterns. rsc.orgresearchgate.net
For example, in a thermal degradation study, two major degradation products, DP-01 and DP-02, were identified. scielo.br DP-01, with an m/z of 500.2, was characterized as a carbamimidoylphenyl derivative formed by the cleavage of the carbamate group. scielo.br DP-02, with an m/z of 264.1, was formed by the cleavage of the phenyl aminomethyl benzimidazolyl linkage. scielo.br
In broader forced degradation studies, a larger number of degradation products have been identified and their structures proposed based on their mass-to-charge ratios and fragmentation patterns compared to that of the parent dabigatran etexilate molecule. rjptonline.orgrsc.orgresearchgate.net
For this compound, the use of mass spectrometry would be crucial in tracking its degradation. The deuterium-labeled degradation products would exhibit a predictable mass shift compared to their non-deuterated counterparts, facilitating their identification in complex mixtures. For instance, any degradation product retaining the ethyl-d11 group would have a mass 11 daltons higher than the corresponding fragment from the non-deuterated compound.
Table 5: Identified Degradation Products of Dabigatran Etexilate and their m/z Ratios
| Degradation Product | [M+H]⁺ m/z | Observed Under |
|---|---|---|
| Dabigatran Etexilate | 628.3 | Parent Compound |
| DP-01 | 500.2 | Thermal |
| DP-02 | 264.1 | Thermal |
| DP1 | Not specified | Base Hydrolysis |
| DP2 | Not specified | Acid and Base Hydrolysis, Oxidation |
| DP3 | Not specified | Acid and Base Hydrolysis |
| DP4 | Not specified | Thermal |
| DP5 | Not specified | Base Hydrolysis |
| DP6 | Not specified | Acid and Base Hydrolysis, Oxidation, Thermal, Photolysis |
| DP7 | Not specified | Acid Hydrolysis |
| DP8 | Not specified | Thermal |
| DP9 | Not specified | Acid and Base Hydrolysis |
| DP10 | Not specified | Base Hydrolysis |
| DP11 | Not specified | Acid Hydrolysis, Oxidation |
Mechanistic Pathways of Degradation (e.g., O-dealkylation, N-dealkylation, ester hydrolysis)
Forced degradation studies on Dabigatran Etexilate reveal its susceptibility to various degradation mechanisms, with hydrolytic cleavage being the most prominent pathway. fda.gov The molecule contains two ester functional groups—an ethyl ester and a carbamate ester—which are the primary sites of degradation. fda.govnih.govnih.gov
The principal mechanistic pathways include:
Ester Hydrolysis : This is the most significant degradation pathway for Dabigatran Etexilate, occurring under both acidic and basic conditions. rjptonline.orgresearchgate.net The process involves the cleavage of the ethyl ester and/or the hexyloxycarbonyl carbamate moieties. nih.govnih.gov Studies have shown that degradation is particularly rapid and extensive under basic conditions. rjptonline.org In one study, a 96% loss of the compound was observed after 2 hours in 0.1 N NaOH, compared to a 19% loss after 12 hours in 0.1 N HCl. rjptonline.org This hydrolytic process leads to the formation of several degradation products, including the active metabolite, Dabigatran. tandfonline.comrsc.org
O-dealkylation : This mechanism has also been identified as a degradation pathway under hydrolytic stress conditions. rsc.orgresearchgate.net
N-dealkylation : N-dealkylation is a less common degradation pathway that has been observed under conditions of oxidative and photolytic stress. rsc.orgresearchgate.net
For this compound, the degradation pathways are expected to be identical. However, the rate of reactions involving the cleavage of a carbon-deuterium (C-D) bond, such as in certain instances of O-dealkylation or N-dealkylation, may be slower compared to the cleavage of a carbon-hydrogen (C-H) bond. The rate of ester hydrolysis, where the nucleophilic attack occurs at the carbonyl carbon, is not expected to be significantly affected by deuteration on the alkyl chains.
Degradation Kinetics and Reaction Order
Kinetic studies provide a quantitative understanding of the rate at which Dabigatran Etexilate degrades. Research has demonstrated that the thermal degradation of the compound in solution follows a first-order reaction process. scielo.brscielo.brresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the drug.
Forced degradation studies have quantified the extent of degradation under various stress conditions, as summarized in the table below.
| Stress Condition | Parameters | Time | % Degradation | Reference |
|---|---|---|---|---|
| Basic Hydrolysis | 0.1 N NaOH, Room Temp | 2 hours | 96% | rjptonline.org |
| Acidic Hydrolysis | 0.1 N HCl, Room Temp | 12 hours | 19% | rjptonline.org |
| Oxidation | 3% H₂O₂, Room Temp | 72 hours | 19% | rjptonline.org |
| Photodegradation | 200 W h/m² UV & 1.2 million lux hours visible | 48 hours | 15% | rjptonline.org |
| Thermal Degradation | 105°C | 7 days | 3% | rjptonline.org |
| Thermal Degradation | 60°C | 4 hours | ~75% | scielo.br |
The reaction order for this compound is expected to remain first-order. However, the specific degradation rate constant (k) could be lower for the deuterated compound if the deuterated positions are involved in the rate-determining step of the degradation pathway, a phenomenon known as the kinetic isotope effect.
Influence of Environmental Factors on Stability (e.g., pH, moisture)
The stability of Dabigatran Etexilate is highly dependent on environmental factors, particularly moisture and pH. nih.gov
Moisture : The compound is extremely susceptible to moisture. nih.gov The drug formulation includes a tartaric acid core within each pellet, which creates an acidic microenvironment to aid dissolution. researchgate.net However, in the presence of moisture, this tartaric acid can accelerate the acid-catalyzed hydrolysis of the drug. nih.gov Consequently, repackaging capsules out of their original protective blister packs, which contain a desiccant, can severely compromise the drug's stability, especially under conditions of high relative humidity (RH). nih.govresearchgate.net Studies have shown that repackaged capsules degrade significantly when stored at elevated temperature and humidity (e.g., 30°C / 75% RH). nih.govresearchgate.net
pH : The stability and solubility of Dabigatran Etexilate are pH-dependent. Solubility is higher in acidic conditions (pH < 3). fda.gov The molecule readily undergoes hydrolysis in both acidic and basic media, with degradation being most pronounced under basic conditions. rjptonline.orgiajpr.com The formulation's acidic core is designed to ensure dissolution is independent of the patient's gastric pH. researchgate.net
The sensitivity of this compound to pH and moisture is expected to be identical to that of the non-deuterated form. These factors primarily drive the hydrolytic attack at the ester linkages, a process that is not significantly influenced by the deuteration of the alkyl side chains.
| Packaging Type | Storage Condition | Duration | Remaining Concentration | Reference |
|---|---|---|---|---|
| Manufacturer's Blister Pack | 25°C | 120 days | 100.4% | researchgate.netnih.gov |
| Unit-Dose Packaging | 25°C | 120 days | 98.7% | researchgate.netnih.gov |
| Community Pharmacy Blister Pack | 25°C | 120 days | 98.0% | researchgate.netnih.gov |
| Repackaged (Dose Administration Aid) | 30°C / 75% RH | 14 days | Physicochemical stability compromised | nih.gov |
Mechanistic in Vitro Metabolism of Dabigatran Etexilate and Implications of D11 for Mechanistic Studies
Metabolic Pathways in Cellular and Subcellular Systems (e.g., microsomes, plasma)
The primary metabolic pathway for the bioactivation of Dabigatran (B194492) Etexilate is esterase-catalyzed hydrolysis. researchgate.netnih.gov This conversion does not occur systemically in the blood, as carboxylesterases are not typically present in human plasma, but rather takes place locally in the intestine and the liver. researchgate.netdundee.ac.uk In vitro systems, such as human intestinal and liver microsomes, have been used to simulate this sequential metabolic process. nih.govnih.gov
Studies using these subcellular fractions have demonstrated that Dabigatran Etexilate undergoes a two-step hydrolysis process to yield the active metabolite, dabigatran. nih.gov The predominant pathway begins in the intestine, where one ester group is cleaved, followed by a second hydrolysis step in the liver to complete the activation. nih.gov A less favored alternative pathway also exists. drugbank.com Beyond this primary activation, the active dabigatran molecule can undergo further metabolism, primarily through glucuronidation, to form active acylglucuronide metabolites. researchgate.netnih.gov
Identification of Enzymes Involved in Metabolism (e.g., esterases, non-involvement of CYP450)
The metabolic conversion of Dabigatran Etexilate is almost entirely mediated by carboxylesterases (CES). nih.govresearchgate.net Specifically, two key enzymes have been identified: Carboxylesterase-1 (CES1) and Carboxylesterase-2 (CES2). nih.govnih.gov CES1 is predominantly found in the liver, while CES2 is highly expressed in the intestine. researchgate.netdrugbank.com
In vitro experiments have confirmed that the cytochrome P450 (CYP450) enzyme system plays no significant role in the metabolism of Dabigatran Etexilate. fda.govnih.gov This finding is crucial as it suggests a low potential for drug-drug interactions with medications that are metabolized by, or inhibit/induce, the CYP450 system. nih.gov The hydrolysis is efficiently carried out by the serine esterases, CES1 and CES2, which are exclusively responsible for the cleavage of the ethyl and carbamate (B1207046) ester moieties of the prodrug. nih.gov
Formation of Active Metabolites and Inactive Intermediates in In Vitro Systems
The sequential hydrolysis of Dabigatran Etexilate results in the formation of specific intermediate metabolites before yielding the active compound, dabigatran. In vitro kinetic studies using recombinant human carboxylesterase enzymes have identified these intermediates and the primary pathway of formation. nih.gov
The two main intermediate metabolites are known as BIBR 1087 (or M1) and BIBR 0951 (or M2). nih.govdrugbank.com
Major Pathway: The process is initiated by intestinal CES2, which hydrolyzes the carbamate ester of Dabigatran Etexilate to form the intermediate M2. nih.gov Subsequently, M2 is transported to the liver where hepatic CES1 hydrolyzes the ethyl ester moiety to produce the active dabigatran. nih.govdrugbank.com Studies simulating this sequence by first incubating the prodrug with human intestinal microsomes and then with human liver S9 fractions resulted in the complete conversion to dabigatran. nih.gov The efficiency of this pathway underscores the critical role of intestinal CES2 activity for successful bioactivation. nih.gov
Minor Pathway: An alternative, less efficient pathway involves the initial hydrolysis of the ethyl ester by hepatic CES1 to form the M1 intermediate. nih.govdrugbank.com This is followed by CES2-mediated hydrolysis to form dabigatran. drugbank.com
The final active metabolite, dabigatran, is a potent, reversible, and selective direct thrombin inhibitor. nih.gov Dabigatran itself can be further metabolized via glucuronidation by UGT enzymes, leading to the formation of dabigatran acylglucuronides, which also possess pharmacological activity similar to the parent compound. researchgate.netdrugbank.com
Below is a data table summarizing the kinetic parameters of Dabigatran Etexilate hydrolysis by recombinant CES1 and CES2 enzymes.
| Enzyme | Substrate Moiety Hydrolyzed | Product | Km (μM) | Vmax (pmol/min/mg protein) |
| CES1 | Ethyl ester | M1 (BIBR 1087) | 24.9 ± 2.9 | 676 ± 26 |
| CES2 | Carbamate ester | M2 (BIBR 0951) | 5.5 ± 0.8 | 71.1 ± 2.4 |
| Data derived from in vitro studies with recombinant human carboxylesterase enzymes. nih.gov |
Role of Isotopic Labeling in Tracing Metabolic Fate in In Vitro Studies
Isotopic labeling, such as the incorporation of deuterium (B1214612) (²H) to create compounds like Dabigatran Etexilate-d11, is a critical tool in mechanistic in vitro metabolism studies. researchgate.netscispace.com While specific studies on the d11 version are not detailed in the provided context, the principles of using deuterium-labeled compounds are well-established.
The primary application of stable isotope-labeled compounds in this context is as internal standards for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). researchgate.net By adding a known quantity of this compound to an in vitro reaction mixture (e.g., microsomes or plasma), researchers can accurately measure the disappearance of the parent drug and the formation of its metabolites, distinguishing them from endogenous components in the biological matrix. scispace.com
Furthermore, deuterium labeling is instrumental in tracing the metabolic fate of a molecule. scispace.com The mass shift created by the deuterium atoms allows for the unequivocal identification of drug-related metabolites in complex mixtures. scispace.com This technique helps to delineate metabolic pathways and identify previously unknown metabolites. scispace.com
Another key aspect is the "kinetic isotope effect." nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov If the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing hydrogen with deuterium can slow down the reaction. nih.gov While the metabolism of Dabigatran Etexilate is primarily hydrolytic and may not be directly affected by this principle, studying deuterated analogues can confirm that metabolic pathways involving C-H bond cleavage (like oxidation) are indeed minor or non-existent, reinforcing the understanding of the compound's metabolic profile. nih.govnih.gov
Theoretical and Computational Studies on Dabigatran Etexilate D11
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are pivotal in understanding the binding of a ligand to its receptor. In the case of Dabigatran (B194492) Etexilate-d11, these studies would theoretically be applied to elucidate how deuteration might alter the interaction of its active metabolite, dabigatran, with its target, thrombin.
Docking simulations would involve the following theoretical steps:
Model Preparation: A high-resolution crystal structure of thrombin in complex with dabigatran would be utilized. The dabigatran ligand would be computationally modified to Dabigatran-d11 by replacing specific hydrogen atoms with deuterium (B1214612).
Simulation: Docking algorithms would then be used to predict the binding pose of the deuterated dabigatran within the active site of thrombin. These simulations calculate the binding affinity based on scoring functions that account for various intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Quantum Chemical Calculations for Isotopic Effects
Quantum chemical calculations are instrumental in quantifying the energetic differences between isotopologues and predicting the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. For Dabigatran Etexilate-d11, these calculations would focus on the metabolic pathways where the cleavage of a carbon-hydrogen bond is the rate-determining step.
Dabigatran Etexilate is a prodrug that is metabolized to its active form, dabigatran. This metabolic conversion, as well as the subsequent metabolism of dabigatran, involves enzymatic reactions. If any of these steps involve the cleavage of a C-H bond at a site of deuteration in this compound, a primary kinetic isotope effect would be expected.
The theoretical investigation using quantum chemical calculations would proceed as follows:
Transition State Modeling: The reaction mechanism for the metabolic conversion would be modeled. This involves identifying the reactants, products, and, most importantly, the transition state structure of the rate-limiting step.
Vibrational Frequency Analysis: Quantum chemical methods, such as density functional theory (DFT), would be employed to calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated compounds.
Zero-Point Energy Calculation: The zero-point energy (ZPE) for the C-H and C-D bonds involved in the reaction would be calculated from the vibrational frequencies. The C-D bond has a lower ZPE than the C-H bond, meaning it resides in a lower vibrational energy state.
KIE Prediction: The difference in ZPE between the C-H and C-D bonds in the ground state is largely lost in the transition state where the bond is breaking. This results in a higher activation energy for the C-D bond cleavage compared to the C-H bond cleavage, leading to a slower reaction rate. The KIE is the ratio of the reaction rates (kH/kD) and can be predicted from these calculations.
A significant predicted KIE would suggest that the deuteration of Dabigatran Etexilate at specific metabolic "hot spots" could lead to a reduced rate of metabolism, potentially resulting in a longer half-life and increased systemic exposure of the active drug.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Compound Disposition
The development of a PBPK model for this compound would be a multi-step process, emphasizing the integration of in vitro data and mechanistic understanding:
Model Structure: A whole-body PBPK model would be constructed, consisting of compartments representing various organs and tissues interconnected by blood flow. The model for the non-deuterated dabigatran etexilate would serve as a foundation. researchgate.net
Input Parameters: The model would be populated with system-specific physiological parameters (e.g., organ volumes, blood flow rates) and compound-specific physicochemical and in vitro ADME data.
Incorporation of In Vitro Data: Crucially, in vitro data for this compound would be required. This would include parameters such as:
Metabolic Stability: In vitro metabolism studies using liver microsomes or hepatocytes would be needed to determine the intrinsic clearance of this compound. This data would directly reflect the kinetic isotope effect.
Transporter Kinetics: Dabigatran etexilate is a substrate for efflux transporters like P-glycoprotein (P-gp). humanjournals.com In vitro assays would be necessary to determine if deuteration affects its interaction with these transporters.
Plasma Protein Binding: The extent of binding to plasma proteins would also be determined in vitro.
The following table outlines the key in vitro parameters that would be essential for building a PBPK model of this compound and how they would compare to the non-deuterated form.
| Parameter | In Vitro Assay | Expected Impact of Deuteration on this compound |
| Intrinsic Clearance (CLint) | Liver microsome or hepatocyte incubation | Potentially lower due to the kinetic isotope effect at metabolic sites. |
| Transporter Affinity (Km) | Caco-2 or MDCK cell lines expressing transporters | Likely unchanged, as overall molecular shape and charge are preserved. |
| Transporter Efflux Rate (Vmax) | Caco-2 or MDCK cell lines expressing transporters | Likely unchanged. |
| Plasma Protein Binding (fu) | Equilibrium dialysis or ultrafiltration | Expected to be very similar to the non-deuterated form. |
Simulation and Prediction: Once the model is built and parameterized with the in vitro data for this compound, simulations would be run to predict its pharmacokinetic profile. The model would provide detailed insights into how the reduced metabolic clearance (due to the KIE) translates into changes in key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC), without resorting to human clinical data. This allows for a mechanistic understanding of the disposition of the deuterated compound.
By integrating these theoretical and computational approaches, a comprehensive understanding of the potential advantages of this compound can be achieved, guiding further experimental investigation.
Regulatory Science and Quality Control Aspects Specific to Analytical and Impurity Profiles
Adherence to ICH Guidelines for Analytical Method Validation and Stability Testing
The foundation of quality assurance for any active pharmaceutical ingredient (API), including Dabigatran (B194492) Etexilate-d11, is the adherence to the International Council for Harmonisation (ICH) guidelines. These guidelines provide a globally accepted framework for ensuring that pharmaceutical products are developed and manufactured to the highest standards.
Analytical Method Validation (ICH Q2(R1))
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. europa.eu For Dabigatran Etexilate-d11, this means the analytical methods, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), must be robustly validated to prove they can accurately and reliably quantify the API and its impurities. wjpmr.comijpar.com The validation process encompasses a series of specific tests to evaluate the method's performance. jordilabs.comresearchgate.net
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo constituents. ich.org For this compound, this is particularly critical to distinguish it from its non-deuterated counterpart and any isotopic variants. ich.org
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijpar.com
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). ijpar.com
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. humanjournals.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Objective | Typical Acceptance Criteria (for HPLC) |
|---|---|---|
| Specificity | Ensure no interference from impurities or other components. | Peak purity of analyte is demonstrated; resolution between adjacent peaks > 1.5. |
| Linearity | Demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Verify the closeness of results to the true value. | Recovery of 98.0% to 102.0% for the assay. |
| Precision (Repeatability) | Show consistency of results for the same sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Assess variability from different days, analysts, or equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine the lowest concentration the method can detect and quantify. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Confirm reliability with minor method variations (e.g., pH, flow rate). | System suitability parameters remain within limits; RSD of results is low. |
Stability Testing (ICH Q1A(R2))
Stability testing is crucial to establish a retest period for the drug substance and a shelf life for the drug product. slideshare.net The ICH Q1A(R2) guideline outlines the requirements for stability data packages for new drug substances. europa.eu Studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors like temperature and humidity. memmert.com
For this compound, stability studies must assess not only chemical degradation but also isotopic stability. This involves conducting forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to establish the stability-indicating power of the analytical methods. scirp.orgscielo.br Long-term, intermediate, and accelerated stability studies are performed on at least three primary batches to provide evidence on how the quality of the API will remain within specification under defined storage conditions. helago-cz.czich.org
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Note: Intermediate testing is required if a significant change occurs during accelerated testing. europa.euich.org The choice of long-term testing conditions is based on the climatic zone for which the product is intended. helago-cz.cz
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. americanpharmaceuticalreview.comnih.gov When applied to analytical methods (Analytical QbD or AQbD), this approach results in a well-understood, robust method that consistently delivers its intended performance. americanpharmaceuticalreview.com
The AQbD process for a method to analyze this compound would involve several key steps:
Define the Analytical Target Profile (ATP): This first step defines the goal of the method. For this compound, the ATP would be to accurately and precisely quantify the API, and to separate, detect, and quantify all critical chemical and isotopic impurities. nih.gov
Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): CQAs are the performance characteristics of the method, such as resolution between critical peak pairs (e.g., this compound and an impurity). nih.gov CPPs are the method variables that can impact the CQAs, such as mobile phase composition, pH, column temperature, and gradient time. nih.gov
Perform Risk Assessment: A risk assessment links CPPs to CQAs, identifying high-risk variables that require further investigation. researchgate.net
Use Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple CPPs on the CQAs. scirp.orgresearchgate.net This allows for the efficient optimization of the analytical method.
Establish the Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters that has been demonstrated to provide assurance of quality. ijprajournal.com Operating within the MODR ensures the method performs as intended and provides flexibility for adjustments without requiring re-validation. ijprajournal.com
Develop a Control Strategy and Lifecycle Management: This involves setting system suitability criteria and continuously monitoring the method's performance to ensure it remains in a state of control throughout its lifecycle. scirp.org
One study on the non-deuterated Dabigatran Etexilate successfully used a Box-Behnken design to optimize an HPLC method for the drug and its ten impurities, defining a design space where desired quality criteria were consistently met. nih.gov This QbD approach ensures the development of a highly robust analytical method suitable for routine quality control. nih.gov
| QbD Step | Description | Example for this compound Method |
|---|---|---|
| 1. Define ATP | Establish the goals for the method's performance. | To quantify this compound and its impurities (including isotopologues) with high accuracy and precision. |
| 2. Identify CQAs & CPPs | Determine critical method attributes and the parameters that affect them. | CQA: Resolution of impurity peaks. CPPs: Gradient time, mobile phase pH. |
| 3. Risk Assessment | Evaluate the impact of CPPs on CQAs. | Identify which parameters (e.g., organic solvent %) have the highest risk of affecting peak separation. |
| 4. Design of Experiments | Systematically vary high-risk parameters to understand their effects. | A factorial design is used to study the interaction between gradient time and mobile phase composition. |
| 5. Establish MODR | Define the multidimensional space of parameters that ensures quality. | A proven acceptable range for pH (e.g., 4.8-5.2) and gradient time (e.g., 11-12 min) is established. |
| 6. Control Strategy | Implement controls to ensure ongoing performance. | Set system suitability tests (e.g., resolution > 2.0) for routine use of the method. |
Significance of Impurity Profiling for Pharmaceutical Quality Assurance
Impurity profiling—the identification, quantification, and control of impurities in drug substances and products—is a cornerstone of pharmaceutical quality assurance. globalpharmatek.comsynthinkchemicals.com Impurities can compromise the safety and efficacy of a medication, making their thorough analysis a regulatory necessity. wisdomlib.org For this compound, impurity profiling is a multifaceted challenge that encompasses not only conventional impurities but also those unique to deuterated compounds.
The sources of impurities can be broadly categorized:
Process-Related Impurities: These arise during the synthesis of the API and can include starting materials, intermediates, by-products, and reagents. synthinkchemicals.com
Degradation Products: These are formed when the API degrades due to exposure to factors like heat, light, or humidity over its shelf life. synthinkchemicals.com
Residual Solvents: These are organic volatile chemicals used during the manufacturing process. veeprho.com
Isotopic Impurities: This category is of particular importance for deuterated compounds like this compound. It is nearly impossible to synthesize a 100% isotopically pure compound. The manufacturing process can result in "isotopologues," which are molecules containing fewer (or more) deuterium (B1214612) atoms than the target d11 structure. acs.orgacs.org
Regulatory agencies require stringent control over all impurities. The challenge with isotopic impurities is that they may not be considered simple impurities but rather an integral part of the API's distribution profile. acs.orgacs.org Recent perspectives suggest defining the API by its deuteration profile rather than as a single, fully deuterated compound. acs.org This approach treats the lower isotopologues as part of the API's identity, which must be consistently produced and controlled, rather than as impurities to be eliminated. acs.orgnih.gov
Advanced analytical techniques are essential for this comprehensive impurity profiling. While HPLC is widely used, it is often coupled with Mass Spectrometry (LC-MS) to identify and characterize unknown impurities by providing molecular weight information. veeprho.com Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable, particularly for confirming the position and extent of deuteration.
| Impurity Category | Source | Examples Related to this compound | Primary Analytical Technique |
|---|---|---|---|
| Process-Related | Synthesis | Unreacted intermediates, by-products from side reactions. | HPLC, LC-MS |
| Degradation Products | Storage/Stress | Hydrolysis products, oxidative degradation products. | HPLC, LC-MS |
| Residual Solvents | Manufacturing | Methanol (B129727), Acetonitrile (B52724), etc. | Gas Chromatography (GC) |
| Isotopic Impurities (Isotopologues) | Deuterium Labeling Process | Dabigatran Etexilate-d10, Dabigatran Etexilate-d9, etc. | LC-MS, NMR |
Q & A
Q. What are the methodological best practices for synthesizing and applying deuterium-labeled Dabigatran Etexilate-d11 in LC/MS-based pharmacokinetic studies?
Deuterated this compound is synthesized via isotopic exchange reactions under controlled conditions to ensure high purity and stability. For LC/MS quantification, it serves as an internal standard to correct matrix effects and ionization variability. Researchers should validate the deuterated compound’s stability in biological matrices (e.g., plasma) and confirm its chromatographic separation from non-deuterated Dabigatran using high-resolution mass spectrometry. Method optimization should include calibration curves spanning expected physiological concentrations (e.g., 10–500 ng/mL) and cross-validation with coagulation assays to ensure pharmacological relevance .
Q. How do researchers select appropriate coagulation assays to assess Dabigatran’s pharmacodynamic effects in preclinical models?
Thrombin time (TT) and ecarin clotting time (ECT) are primary assays for Dabigatran. TT exhibits a linear dose-response but is overly sensitive at therapeutic concentrations, limiting clinical utility. ECT is preferred for its precision and linear correlation with Dabigatran plasma levels. For animal studies, researchers should standardize blood sampling times relative to dosing and use aPTT (activated partial thromboplastin time) for broad anticoagulant monitoring. Parallel validation with LC/MS ensures assay specificity .
Q. What experimental design considerations are critical for evaluating Dabigatran’s antifibrotic effects in rodent models of cardiac pathology?
In pressure overload models (e.g., transverse aortic constriction), randomize animals to Dabigatran chow vs. placebo, with sham-operated controls. Key endpoints include coronary flow reserve (Doppler echocardiography), tissue Doppler Tei index (global ventricular function), and histopathological fibrosis quantification (Masson’s trichrome). Dose regimens should mimic human pharmacokinetics (e.g., 150 mg twice daily equivalent adjusted for murine metabolism). Collagen production assays in isolated fibroblasts further validate mechanistic pathways .
Advanced Research Questions
Q. How should researchers address contradictions in cardiovascular outcomes (e.g., myocardial infarction rates) between Dabigatran and warfarin across pooled clinical trials?
Contradictions arise from heterogeneous trial designs (e.g., variable warfarin INR control, patient risk profiles). To resolve this, perform individual patient data (IPD) meta-analysis stratified by comparator (warfarin/enoxaparin/placebo), indication (atrial fibrillation/venous thromboembolism), and Dabigatran dose (110 mg/150 mg). Adjust for covariates like age, renal function, and prior anticoagulant use. For example, pooled IPD from 14 Phase II/III trials (n=42,484) showed warfarin’s superiority in reducing myocardial infarction, while Dabigatran 150 mg had lower stroke rates. Multifactorial Cox regression models are essential to isolate drug effects from confounding variables .
Q. What methodologies are recommended for developing physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models to predict Dabigatran reversal by idarucizumab or hemodialysis?
PBPK/PD models integrate unbound Dabigatran plasma concentrations with coagulation assay data (aPTT, dTT, ECT). For reversal studies:
- Parameterize models using in vitro binding constants (e.g., idarucizumab’s Kd for Dabigatran).
- Validate against clinical data from healthy volunteers or patients with renal impairment.
- Simulate scenarios like hemodialysis clearance (extraction ratio ~60%) or idarucizumab bolus dosing (5 g IV). Use nonlinear mixed-effects modeling (NONMEM) to quantify interindividual variability. Sensitivity analyses should assess the impact of albumin levels and thrombin generation kinetics on model robustness .
Q. How does the prevalent new user design enhance real-world safety assessments of Dabigatran compared to conventional cohort studies?
The prevalent new user design includes both anticoagulant-naïve patients and those switching from warfarin, reducing selection bias. For example, in a Taiwan cohort (n=10,000), this design captured 22% "switchers," enabling stratified analysis of bleeding risks. Use inverse probability of treatment weighting (IPTW) to balance baseline characteristics. Time-dependent Cox models account for immortal time bias. This approach improves generalizability for post-marketing surveillance, particularly in populations underrepresented in clinical trials (e.g., elderly with polypharmacy) .
Q. What statistical strategies mitigate bias when analyzing Dabigatran persistence and discontinuation in longitudinal observational studies?
Define persistence as continuous use between baseline, 6-month, and 1-year follow-up. For discontinuation, employ competing risks regression (Fine-Gray model) to account for death or switching therapies. Use multiple imputation for missing reason-for-discontinuation data (e.g., provider-reported factors like bleeding or cost). Sensitivity analyses should test assumptions about "grace periods" (e.g., 30-day gaps permissible). Pre-specified subgroup analyses by renal function or CHA2DS2-VASc score enhance clinical interpretability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
